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Compound of Interest

Compound Name: 2-(2-Aminothiazol-5-yl)acetic acid

Cat. No.: B1266672 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the

pharmacokinetics of 2-aminothiazole-4-acetic acid (ATAA). While comprehensive data from

dedicated pharmacokinetic studies are limited, this document synthesizes available information

on its absorption, transport, metabolism, and toxicology to serve as a resource for the scientific

community.

Executive Summary
Direct and detailed pharmacokinetic profiling of 2-aminothiazole-4-acetic acid (ATAA) is not

extensively documented in publicly available literature. However, existing research provides

valuable insights into its biological interactions. Key findings indicate that ATAA and its

derivatives are recognized by proton-coupled peptide transporters, PEPT1 and PEPT2,

suggesting a likely mechanism for absorption. Furthermore, ATAA has been identified as a

metabolite of the antibiotic cefiderocol in both human and animal liver cells, confirming its in

vivo formation. Toxicological assessments have shown ATAA to be non-mutagenic in bacterial

assays. This guide consolidates these findings, outlines relevant experimental protocols, and

highlights significant knowledge gaps to inform future research and development efforts.
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The primary evidence for the absorption of 2-aminothiazole-4-acetic acid points towards its

interaction with the H(+)/peptide cotransporters PEPT1 and PEPT2.[1] These transporters play

a critical role in the intestinal absorption and renal reabsorption of di- and tripeptides, as well as

a variety of peptide-like pharmaceutical compounds.[1]

Binding Affinity and Substrate Recognition
Studies have demonstrated that both 2-aminothiazole-4-acetic acid itself and its amino acid

conjugates are substrates for PEPT1 and PEPT2.[1] The nature of the conjugation influences

the binding affinity:

N-terminal conjugates (Xaa-ATAA) generally show medium to high affinity for both

transporters.[1]

C-terminal conjugates (ATAA-Xaa) tend to have low to medium inhibitory capacity.[1]

Notably, the conjugate Val-ATAA has been identified as having a particularly high affinity for

PEPT1, marking it as a subject of interest for further investigation.[1]

In silico modeling has also predicted an inherent affinity of the unconjugated 2-

aminothiazole-4-acetic acid molecule for the PEPT1 transporter.[2]

Table 1: Summary of Quantitative Data on 2-Aminothiazole-4-Acetic Acid and its Derivatives
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Compound/De
rivative

Parameter
Value/Observa
tion

System Reference

Val-ATAA
Binding Affinity

(PEPT1)
High Affinity In vitro [1]

N-terminal Xaa-

ATAA

Conjugates

Binding Affinity

(PEPT1/PEPT2)

Medium to High

Affinity
In vitro [1]

C-terminal ATAA-

Xaa Conjugates

Binding Affinity

(PEPT1/PEPT2)

Low to Medium

Affinity
In vitro [1]

2-Aminothiazole-

4-acetic acid

Mutagenicity

(Ames Test)
Non-mutagenic

S. typhimurium &

E. coli
[3]

2-Aminothiazole-

4-acetic acid

Metabolite of

Cefiderocol
Identified

Human and

Animal

Hepatocytes

[4]

Experimental Protocol: Peptide Transporter Inhibition
Assay
The binding affinity of ATAA and its derivatives to peptide transporters is typically assessed

through competitive inhibition assays. A common method involves measuring the inhibition of a

radiolabeled substrate, such as [14C]glycylsarcosine ([14C]Gly-Sar), in a cell line that

expresses the transporter of interest (e.g., Caco-2 cells for PEPT1).

Experimental Workflow:

Cell Culture: Cells stably expressing the target transporter (PEPT1 or PEPT2) are cultured to

confluence.

Inhibition Assay: The cells are incubated with a fixed concentration of [14C]Gly-Sar in the

presence of varying concentrations of the test compound (ATAA or its derivative).

Quantification: Following incubation, the cells are lysed, and the intracellular radioactivity is

measured using liquid scintillation counting to determine the uptake of [14C]Gly-Sar.
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Data Analysis: The concentration of the test compound that inhibits 50% of the [14C]Gly-Sar

uptake (IC50) is calculated. This value can be used to determine the inhibition constant (Ki),

which reflects the binding affinity of the compound to the transporter.
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Figure 1. General experimental workflow for determining the inhibitory activity of 2-

aminothiazole-4-acetic acid derivatives on peptide transporters.

Metabolism
While dedicated metabolic studies of 2-aminothiazole-4-acetic acid are lacking, its role as a

metabolite of a clinically used drug has been established.
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Formation from Cefiderocol
Regulatory documents indicate that 2-aminothiazole-4-acetic acid is a metabolite of the

siderophore cephalosporin antibiotic, cefiderocol.[4] ATAA was detected in in vitro studies using

both human and animal hepatocytes, confirming that hepatic enzymes are capable of cleaving

the parent compound to yield ATAA.[4] The specific metabolic pathways and enzymes

responsible for this biotransformation are not detailed in the available information.

Distribution and Excretion
Currently, there is no published data on the tissue distribution, volume of distribution, or

excretion routes and rates for 2-aminothiazole-4-acetic acid.

Toxicology
Limited toxicological evaluation of 2-aminothiazole-4-acetic acid has been performed.

Mutagenicity Assessment
A bacterial reverse mutation assay (Ames test) was conducted to evaluate the mutagenic

potential of 2-aminothiazole-4-acetic acid. The compound was tested in various strains of

Salmonella typhimurium and Escherichia coli. The results of this study indicated that 2-

aminothiazole-4-acetic acid is not mutagenic, both in the presence and absence of metabolic

activation.[3]

Potential Biological Pathways and Relationships
The interaction with PEPT1 and PEPT2 suggests a clear logical pathway for the potential

absorption of 2-aminothiazole-4-acetic acid.
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Figure 2. Logical relationship illustrating the role of peptide transporters in the potential

absorption of 2-aminothiazole-4-acetic acid.

Conclusion and Future Directions
The current body of knowledge regarding the pharmacokinetics of 2-aminothiazole-4-acetic

acid is incomplete. While its interaction with peptide transporters provides a plausible

mechanism for absorption, and its non-mutagenic profile is encouraging, significant data gaps

remain. To fully characterize its pharmacokinetic profile, further research is warranted in the

following areas:

In vivo pharmacokinetic studies in animal models to determine key parameters such as

Cmax, Tmax, AUC, half-life, and oral bioavailability.

Metabolite identification and profiling to elucidate the metabolic fate of ATAA beyond its

formation from a parent drug.

Tissue distribution studies to understand its localization in the body.

Excretion studies to identify the primary routes of elimination.
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A thorough understanding of these pharmacokinetic properties is essential for any future

consideration of 2-aminothiazole-4-acetic acid or its derivatives in a drug development context.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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